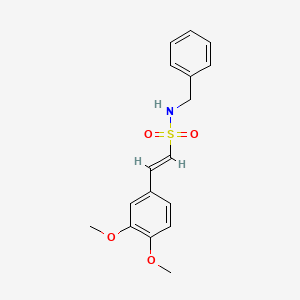

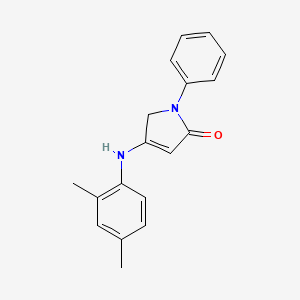

![molecular formula C17H15BrN2O2S2 B2548805 (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 864976-09-0](/img/structure/B2548805.png)

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

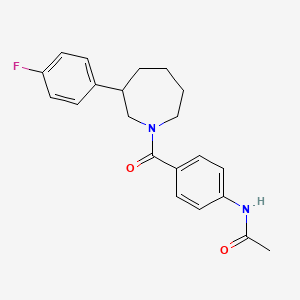

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15BrN2O2S2 and its molecular weight is 423.34. The purity is usually 95%.

BenchChem offers high-quality (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The chemical synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to the specified acrylamide, has been achieved through various catalytic and metal-free methods. These syntheses often involve intramolecular cyclization processes or one-pot cascade reactions. For instance, a study by Wang et al. (2008) demonstrated the synthesis of various N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process under mild conditions, resulting in good to excellent yields (Wang et al., 2008). Similarly, Saini et al. (2019) reported an environmentally benign, metal-free synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines, utilizing water as a solvent (Saini et al., 2019).

Applications in Photovoltaic Devices

In the realm of materials science and renewable energy, compounds containing thiophene and benzothiazole moieties have been explored for their potential applications in dye-sensitized solar cells (DSSCs). Han et al. (2015) investigated novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for DSSCs, demonstrating that the introduction of a thiazole ring into the π-bridge improved the light-harvesting capability, leading to superior photovoltaic performance (Han et al., 2015).

Polymerization and Functional Polymers

The synthesis of acrylamide compounds and their utilization in polymerization processes also highlight the chemical versatility and application of these compounds. Mori et al. (2005) synthesized homopolymers of a monosubstituted acrylamide via reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled polymerization techniques (Mori et al., 2005). Furthermore, the functional modification of polymers through amine compounds, as studied by Aly and El-Mohdy (2015), opens up possibilities for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Applications

Lastly, the potential antimicrobial and antifungal applications of synthesized compounds bearing structural similarities to the specified acrylamide have been explored. Narayana et al. (2004) synthesized various benzamides with potential antifungal activity, indicating the broader biomedical relevance of these chemical frameworks (Narayana et al., 2004).

Eigenschaften

IUPAC Name |

(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S2/c1-22-9-8-20-14-6-4-12(18)11-15(14)24-17(20)19-16(21)7-5-13-3-2-10-23-13/h2-7,10-11H,8-9H2,1H3/b7-5+,19-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIUAKVSBXGSCH-UXSCQYIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

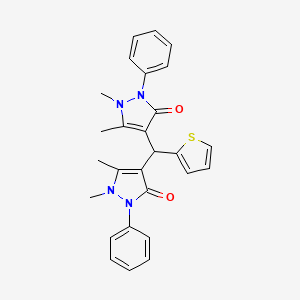

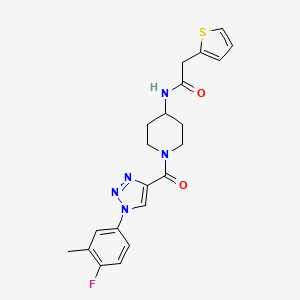

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

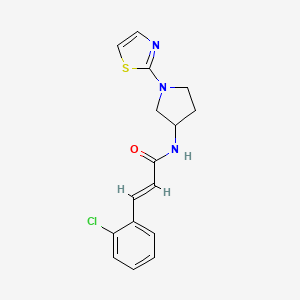

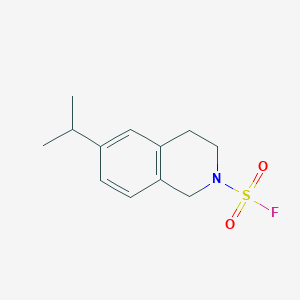

![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)

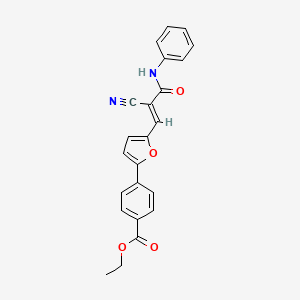

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

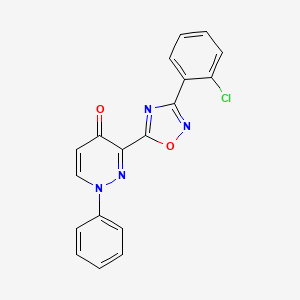

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)

![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)